molecular formula C25H25BrN2O3 B187354 ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 5861-51-8

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Katalognummer B187354
CAS-Nummer: 5861-51-8
Molekulargewicht: 481.4 g/mol
InChI-Schlüssel: XFSYMAQVLGXGLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Wirkmechanismus

The mechanism of action of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. This compound also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, which promote the programmed cell death of cancer cells.
Biochemical and Physiological Effects
Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate exhibits various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are two major factors that contribute to the development and progression of various diseases. This compound also exhibits neuroprotective effects by reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Furthermore, it has been shown to exhibit analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anticancer activity at low concentrations, which makes it a potential candidate for the development of novel anticancer drugs. Furthermore, it exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the major limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate. One of the major directions is the development of novel anticancer drugs based on this compound. Further studies are needed to optimize the structure-activity relationship of this compound and to improve its pharmacokinetic properties. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Further studies are needed to elucidate the underlying mechanisms of action and to evaluate its potential for clinical use. Additionally, the development of novel drug delivery systems for this compound could overcome its poor solubility and enhance its therapeutic efficacy.

Synthesemethoden

The synthesis of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with ethyl bromoacetate to obtain the final compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Eigenschaften

CAS-Nummer

5861-51-8

Produktname

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

Molekularformel

C25H25BrN2O3

Molekulargewicht

481.4 g/mol

IUPAC-Name

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C25H25BrN2O3/c1-3-31-23(29)16-28-24(17-9-5-4-6-10-17)20-15-18(26)13-14-21(20)27-25(28)19-11-7-8-12-22(19)30-2/h4-15,24-25,27H,3,16H2,1-2H3

InChI-Schlüssel

XFSYMAQVLGXGLN-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3OC)C4=CC=CC=C4

Kanonische SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.